7-Hydroxy-1-tetralone

Catalog No.
S1894463
CAS No.
22009-38-7
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-1-tetralone

CAS Number

22009-38-7

Product Name

7-Hydroxy-1-tetralone

IUPAC Name

7-hydroxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2

InChI Key

LGFSAJZSDNYVCW-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)O)C(=O)C1

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C(=O)C1

7-Hydroxy-1-tetralone is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of tetralone, specifically characterized by the presence of a hydroxyl group at the seventh position of the tetralone ring. This compound exhibits a unique structural configuration that influences its chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry .

  • Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The keto group in 7-hydroxy-1-tetralone can be reduced to yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters when reacted with alkyl halides or acyl chlorides in the presence of a base .

Major Products from Reactions

  • Oxidation: Formation of quinones.
  • Reduction: Formation of 7-hydroxy-1-tetralol.
  • Substitution: Formation of ethers or esters depending on the substituent used.

7-Hydroxy-1-tetralone has been studied for its biological activities, particularly its role as a pharmacological tool. It has shown potential in:

  • Enzyme Inhibition: The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of monoamine neurotransmitters in the brain, which may have implications for mood regulation and treatment of depression .
  • Therapeutic Properties: Derivatives of 7-hydroxy-1-tetralone are being explored for potential anticancer and antidepressant activities, indicating its relevance in medicinal chemistry.

The synthesis of 7-hydroxy-1-tetralone can be achieved through several methods:

  • Demethylation Reaction: One common route involves demethylating 7-methoxy-1-tetralone using aluminum chloride as a catalyst. This reaction effectively replaces the methoxy group with a hydroxyl group at the seventh position.
  • Continuous-flow Technology: In industrial settings, continuous-flow technology may be employed to enhance efficiency and reduce reaction times during the synthesis process .

The applications of 7-hydroxy-1-tetralone span various fields:

  • Scientific Research: It serves as a precursor for synthesizing various heterocyclic compounds and pharmaceuticals. Additionally, it is utilized in biochemical assays to study enzyme inhibition.
  • Industrial Use: The compound is involved in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups .

Studies involving 7-hydroxy-1-tetralone have focused on its interactions with biological targets:

  • Histamine H3 Receptor: The compound acts as a pharmacological tool to study the human histamine H3 receptor, which plays a role in neurotransmitter release and regulation.
  • Monoamine Oxidase Inhibition: The interaction with MAO enzymes has been extensively studied, revealing structure-activity relationships that indicate how modifications to the compound can enhance its inhibitory potency against MAO-A and MAO-B enzymes .

Several compounds share structural similarities with 7-hydroxy-1-tetralone. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-TetraloneLacks hydroxyl group at position sevenBasic structure without functional modifications
4-ChromanoneContains a chroman ring instead of tetraloneDifferent functional groups affecting reactivity
3-Amino-2,2-dimethyltetralinContains amino group and dimethyl substitutionsExplored for opioid receptor interactions
3-Dimethylamino-2,2-dimethyl-7-hydroxy-1-tetraloneModified at multiple positionsPotential for enhanced pharmacological profiles

Uniqueness

The presence of the hydroxyl group at the seventh position in 7-hydroxy-1-tetralone imparts distinct chemical reactivity and biological activity compared to its analogs. This feature is crucial for its role as an enzyme inhibitor and in therapeutic applications, making it a valuable compound in drug discovery and development .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22009-38-7

Wikipedia

7-Hydroxy-1-tetralone

Dates

Modify: 2023-08-16

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